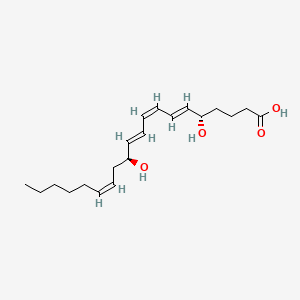
5S,12S-diHETE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
5S,12S-diHETE can be synthesized through the oxygenation of arachidonic acid by 5-lipoxygenase and 12-lipoxygenase. The process involves the following steps:
Oxygenation of Arachidonic Acid: Arachidonic acid is first oxygenated by 5-lipoxygenase to form 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid.
Further Oxygenation: The intermediate product is then further oxygenated by 12-lipoxygenase to produce this compound.
Industrial Production Methods
The process may also involve the use of specific reaction conditions, such as the presence of calcium ionophores to activate the lipoxygenases .
化学反応の分析
Types of Reactions
5S,12S-diHETE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes such as 5-lipoxygenase.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid.
Reduction: Precursors such as 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid.
科学的研究の応用
5S,12S-diHETE has several scientific research applications:
作用機序
5S,12S-diHETE exerts its effects through the following mechanisms:
類似化合物との比較
Similar Compounds
Leukotriene B4: An isomer of 5S,12S-diHETE, produced through similar pathways.
5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and its role in both pro-inflammatory and anti-inflammatory processes. Unlike its isomers, it is produced through the interaction of different cell types, highlighting its distinct biochemical origin .
特性
分子式 |
C20H32O4 |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
(5S,6E,8Z,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19+/m0/s1 |
InChIキー |
VNYSSYRCGWBHLG-RYYHSVJXSA-N |
異性体SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
正規SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



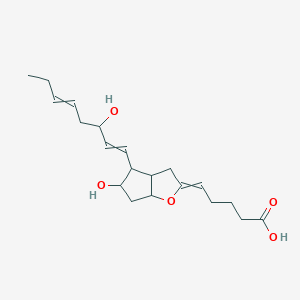
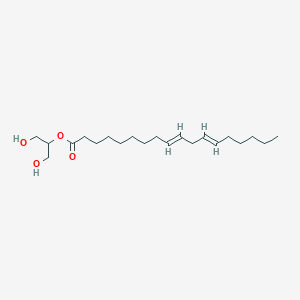
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
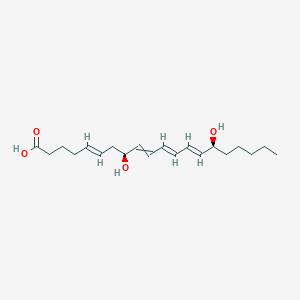
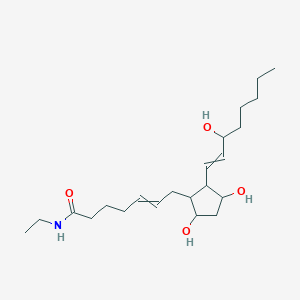
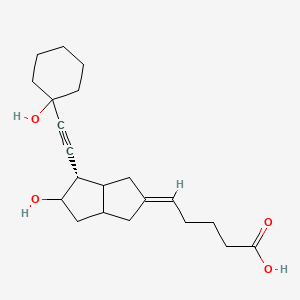

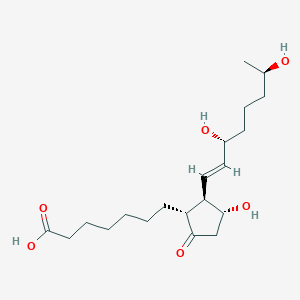
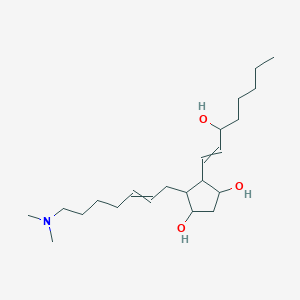
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
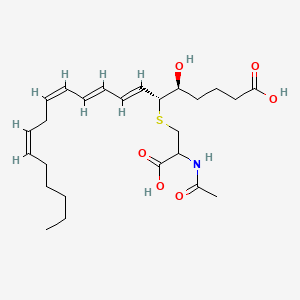
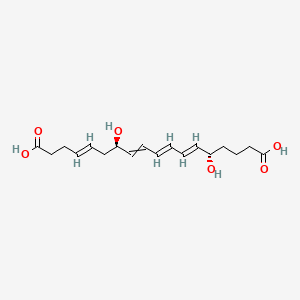
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
